molecular formula C15H13N3O2S B2940579 N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide CAS No. 942001-48-1

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide

Cat. No. B2940579
CAS RN: 942001-48-1
M. Wt: 299.35
InChI Key: KMONNHAXZXUFTQ-UHFFFAOYSA-N
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Description

“N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide” is a chemical compound that belongs to the class of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives . It has a molecular weight of 174.1992 .


Synthesis Analysis

The synthesis of this compound involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group .


Molecular Structure Analysis

The molecular structure of this compound includes a 4-oxo-4H-pyrido[1,2-a]pyrimidine core, which is substituted with a thiophene-2-carboxamide group .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied in the context of its anti-HIV-1 activity. The compound binds into the active site of PFV integrase (IN) such that the keto oxygen atom at position of C-4 and nitrogen atom of thiadiazole or oxadiazole ring moiety chelate the Mg 2+ ion .

Scientific Research Applications

Antibacterial Applications

This compound has shown promising results in inhibiting the growth of various bacterial strains. It’s particularly effective against B. subtilis, E. coli, P. vulgaris , and S. aureus . Its mechanism of action and potential as a lead compound for developing new antibacterial agents are subjects of ongoing research .

Analgesic Properties

In the realm of pain management, derivatives of this compound have been identified to possess analgesic properties. The presence of a 9-methyl group in amides of this compound facilitates increases in analgesic effects, which is significant for the development of new pain-relief medications .

Anti-inflammatory Activity

Certain indole derivatives of this compound have demonstrated anti-inflammatory and analgesic activities. These properties are comparable to well-known drugs like indomethacin and celecoxib, suggesting its potential use in treating inflammatory conditions .

Pharmaceutical Research

The unique properties of this compound make it valuable in pharmaceutical research. It’s being studied for its efficacy in various drug formulations and its interaction with biological systems, which could lead to the development of new therapeutic agents.

Biochemistry Studies

In biochemistry, the compound’s interaction with enzymes and proteins is of great interest. It can be used to study the biochemical pathways and mechanisms involved in disease progression and treatment.

Material Sciences

Due to its unique chemical structure, this compound is also explored in material sciences. It could contribute to the development of new materials with specific properties for industrial applications.

Synthesis of Complex Molecules

Researchers utilize this compound as a building block for synthesizing more complex molecules. Its structure allows for various chemical modifications, making it a versatile reagent in organic synthesis.

Drug Design and Discovery

The compound’s structure is used in computational models for drug design. Its interactions with different biological targets can be simulated to predict its efficacy and safety profile in early-stage drug discovery.

Mechanism of Action

The mechanism of action of this compound is related to its anti-HIV-1 activity. It binds into the active site of PFV integrase (IN), an enzyme that plays a central role in the insertion of viral DNA into the genome of host cells .

Future Directions

The future directions for this compound could involve further exploration of its anti-HIV-1 activity and potential development into a therapeutic agent. An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%), which could be a promising direction for future research .

properties

IUPAC Name

N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-9-5-6-12-16-10(2)13(15(20)18(12)8-9)17-14(19)11-4-3-7-21-11/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMONNHAXZXUFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CC=CS3)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide

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